2-((2-Fluoro-4-nitrophenoxy)methyl)furan

Beschreibung

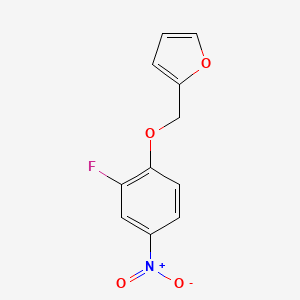

2-((2-Fluoro-4-nitrophenoxy)methyl)furan is a chemical compound with the molecular formula C11H8FNO4 and a molecular weight of 237.18 g/mol. This compound features a furan ring substituted with a 2-fluoro-4-nitrophenoxy methyl group, making it an interesting subject for various chemical and biological studies.

Eigenschaften

IUPAC Name |

2-[(2-fluoro-4-nitrophenoxy)methyl]furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c12-10-6-8(13(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQXDBGINUYTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-nitrophenol with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol is replaced by the furan-2-carbaldehyde moiety.

Analyse Chemischer Reaktionen

2-((2-Fluoro-4-nitrophenoxy)methyl)furan undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under the influence of strong oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for reduction and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives and carboxylic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-((2-Fluoro-4-nitrophenoxy)methyl)furan has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including tuberculosis.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition in the bacteria . By inhibiting this enzyme, the compound disrupts iron homeostasis, leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

2-((2-Fluoro-4-nitrophenoxy)methyl)furan can be compared with other similar compounds, such as:

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also features a furan ring and a fluorinated nitrophenyl group, but with a carboxylate ester substituent.

2-((2-Fluoro-4-nitrophenoxy)methyl)benzofuran: Similar in structure but with a benzofuran ring instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Introduction

2-((2-Fluoro-4-nitrophenoxy)methyl)furan is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a nitrophenoxy group and a fluorine atom. Its molecular formula is C12H10FNO3, with a molecular weight of 239.21 g/mol. The presence of the nitro and fluoro groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10FNO3 |

| Molecular Weight | 239.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The nitro group can undergo reduction in biological systems, leading to the generation of reactive intermediates that may interact with nucleophiles such as proteins and nucleic acids. This can result in:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity: By generating reactive species, it may exert antioxidant effects, scavenging free radicals.

- Cytotoxic Effects: Potentially leading to apoptosis in cancer cells through DNA damage or disruption of cellular signaling pathways.

Biological Activity Studies

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results indicate that the compound exhibits promising potential as an antimicrobial agent, particularly against pathogenic strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that it exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these mechanisms.

Case Studies

- Study on Antimicrobial Efficacy: A recent publication evaluated the antimicrobial activity of various derivatives of nitrophenyl compounds, including this compound. The study found that the compound displayed significant inhibition against multiple bacterial strains, suggesting its potential for development into a therapeutic agent for infections .

- Exploration of Anticancer Properties: In a study focused on novel anticancer agents, researchers synthesized several furan derivatives and tested their efficacy against different cancer cell lines. The results indicated that this compound had one of the highest activities among the tested compounds, highlighting its potential as a lead compound in cancer therapy .

The biological activity of this compound presents significant promise in both antimicrobial and anticancer research. Its unique chemical structure contributes to its reactivity and interaction with various biological targets. Further research is necessary to fully understand its mechanisms of action and to explore its potential applications in clinical settings.

Future Directions

Future studies should focus on:

- In Vivo Studies: To assess the pharmacokinetics and toxicity profiles.

- Mechanistic Studies: To better understand the pathways involved in its biological activities.

- Formulation Development: For effective delivery methods in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.